molecular formula C10H10Se B14712611 [(But-2-yn-1-yl)selanyl]benzene CAS No. 13702-07-3

[(But-2-yn-1-yl)selanyl]benzene

Cat. No.: B14712611
CAS No.: 13702-07-3
M. Wt: 209.16 g/mol
InChI Key: NBYBTJBBCJLBFW-UHFFFAOYSA-N
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Description

[(But-2-1-yl)selanyl]benzene ( 13702-07-3) is an organoselenium compound with the molecular formula C 10 H 10 Se and a molecular weight of 209.149 g/mol . This reagent features a benzene ring linked to a but-2-yn-1-yl group via a selenium atom, a structure that makes it a valuable building block in synthetic organic chemistry and medicinal chemistry research . While specific biological data for this exact molecule is limited, its close structural analogue, 4-[(but-2-yn-1-yl)selanyl]benzene-1-sulfonamide, has been identified as a potent inhibitor of carbonic anhydrase II and has demonstrated significant neuropathic pain modulating effects in scientific studies . This suggests potential research applications for the selanylbenzene scaffold in developing new enzyme inhibitors and investigating pathways for pain management. Organoselenium compounds, in general, are gaining attention in biomedical research for their unique redox properties and potential therapeutic applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13702-07-3

Molecular Formula

C10H10Se

Molecular Weight

209.16 g/mol

IUPAC Name

but-2-ynylselanylbenzene

InChI

InChI=1S/C10H10Se/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3

InChI Key

NBYBTJBBCJLBFW-UHFFFAOYSA-N

Canonical SMILES

CC#CC[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(But-2-yn-1-yl)selanyl]benzene typically involves the reaction of but-2-yn-1-yl halides with selenolates. One common method is the nucleophilic substitution reaction where but-2-yn-1-yl bromide reacts with sodium selenide in the presence of a suitable solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for [(But-2-yn-1-yl)selanyl]benzene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(But-2-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.

    Substitution: The but-2-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [(But-2-yn-1-yl)selanyl]benzene can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring or the but-2-yn-1-yl group.

Mechanism of Action

The mechanism of action of [(But-2-yn-1-yl)selanyl]benzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in various biochemical pathways. The compound’s effects are often mediated by its ability to modulate oxidative stress and influence redox reactions within cells .

Comparison with Similar Compounds

Structural and Functional Analogues

3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI)
  • Structure : Combines a 4-chlorophenylselanyl group with a methyl-substituted indole ring.
  • Key Properties :
    • Demonstrated antidepressant-like effects in mice by modulating the CAMK signaling pathway and reducing stress-induced depressive behaviors .
    • Higher biological activity compared to simpler aryl selenides due to the indole moiety, which enhances interaction with neurological targets.
4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide
  • Structure : Benzene ring with a selanyl-but-2-yn-1-yl group and a sulfonamide (-SO₂NH₂) substituent.
  • Formula: C₁₀H₁₁NO₂SSe; molecular weight: 312.22 g/mol .
  • Applications : Used in structural biology and as a precursor in drug design .
Phenyl Benzoate
  • Structure : Benzene esterified with a benzoic acid group.
  • Key Properties :
    • Lacks selenium but shares a benzene core. Common in fragrance and polymer industries due to ester functionality .
    • CAS #: 93-99-2; lower reactivity compared to selenides .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance References
[(But-2-yn-1-yl)selanyl]benzene C₁₀H₁₀Se 201.14 But-2-yn-1-yl, Se Understudied; potential redox agent N/A
CMI C₁₅H₁₁ClNSe 313.67 4-Chlorophenyl, Indole, Se Antidepressant activity in mice
4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide C₁₀H₁₁NO₂SSe 312.22 Sulfonamide, But-2-yn-1-yl, Se Crystallography, drug precursors
Phenyl Benzoate C₁₃H₁₀O₂ 198.22 Benzoate ester Industrial solvents, fragrances

Key Research Findings

  • Reactivity : Selenium-containing compounds exhibit distinct redox behavior. For example, CMI’s selanyl group participates in scavenging reactive oxygen species, contributing to its neuroprotective effects . The but-2-yn-1-yl group in [(But-2-yn-1-yl)selanyl]benzene may similarly stabilize radicals, though experimental validation is needed.
  • Biological Activity : CMI’s efficacy in stress-induced depression models highlights the role of selenium in modulating neurological pathways. By contrast, [(But-2-yn-1-yl)selanyl]benzene’s simpler structure may limit target specificity but enhance metabolic stability .
  • Synthetic Utility : Sulfonamide derivatives (e.g., 4-[(But-2-yn-1-yl)selanyl]benzene-1-sulfonamide) are valuable in crystallography due to their well-defined diffraction patterns, often resolved using SHELX software .

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